molecular formula C11H12N4OS2 B5651301 N-(2,1,3-benzothiadiazol-5-yl)thiomorpholine-4-carboxamide

N-(2,1,3-benzothiadiazol-5-yl)thiomorpholine-4-carboxamide

Cat. No.: B5651301
M. Wt: 280.4 g/mol
InChI Key: MFRHFUOALINSGI-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-5-yl)thiomorpholine-4-carboxamide: is a compound that belongs to the class of benzothiadiazole derivatives. Benzothiadiazole derivatives are known for their strong electron-withdrawing properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,1,3-benzothiadiazol-5-yl)thiomorpholine-4-carboxamide typically involves the reaction of 2,1,3-benzothiadiazole with thiomorpholine-4-carboxamide under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Common methods include diazo-coupling, Knoevenagel condensation, and Biginelli reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: N-(2,1,3-benzothiadiazol-5-yl)thiomorpholine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the electron-withdrawing nature of the benzothiadiazole moiety .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)thiomorpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety’s electron-withdrawing properties play a crucial role in its activity. It can interact with enzymes and proteins, leading to inhibition or modulation of their functions .

Comparison with Similar Compounds

Uniqueness: N-(2,1,3-benzothiadiazol-5-yl)thiomorpholine-4-carboxamide stands out due to its unique combination of the benzothiadiazole moiety and thiomorpholine-4-carboxamide, which enhances its chemical stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials .

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)thiomorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS2/c16-11(15-3-5-17-6-4-15)12-8-1-2-9-10(7-8)14-18-13-9/h1-2,7H,3-6H2,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRHFUOALINSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)NC2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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